![molecular formula C12H13N3O2 B2777330 2-Cyano-3-(4-methoxyanilino)-2-butenamide CAS No. 120651-01-6](/img/structure/B2777330.png)
2-Cyano-3-(4-methoxyanilino)-2-butenamide
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Description
2-Cyano-3-(4-methoxyanilino)-2-butenamide, also known as 2-cyano-3-methoxy-4-anilinobutenamide, is a synthetic organic compound with a variety of applications in scientific research. It is a white crystalline solid with a molecular weight of 243.25 g/mol and a melting point of 137-139°C. 2-Cyano-3-(4-methoxyanilino)-2-butenamide is soluble in various organic solvents such as methanol, ethanol, and acetone.
Scientific Research Applications
Optical and Electronic Properties
- Mechanofluorochromic Properties: Research on 3-aryl-2-cyano acrylamide derivatives, including compounds similar to 2-Cyano-3-(4-methoxyanilino)-2-butenamide, has shown that these compounds exhibit distinct optical properties due to different face-to-face stacking modes. These properties are essential for applications in fluorescence switching and the study of molecular interactions (Qing‐bao Song et al., 2015).
Synthesis and Characterization
- Corrosion Inhibition: The synthesis and characterization of acrylamide derivatives, including those structurally related to 2-Cyano-3-(4-methoxyanilino)-2-butenamide, have been studied for their application as corrosion inhibitors. These compounds have shown effective corrosion inhibition properties on copper in nitric acid solutions, highlighting their potential in protecting metals from corrosion (Ahmed Abu-Rayyan et al., 2022).
Biological Evaluation
- Antimalarial Activity: Compounds derived from 3-methoxyanilino analogues, like 2-Cyano-3-(4-methoxyanilino)-2-butenamide, have been utilized as starting materials in developing benzothiazine derivatives with antimalarial activity. This application underscores the potential of these compounds in medicinal chemistry for developing new therapeutic agents (M. Capparelli et al., 2008).
properties
IUPAC Name |
(Z)-2-cyano-3-(4-methoxyanilino)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(11(7-13)12(14)16)15-9-3-5-10(17-2)6-4-9/h3-6,15H,1-2H3,(H2,14,16)/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYTQVYDRODJKFH-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C#N)/C(=O)N)/NC1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-(4-methoxyanilino)-2-butenamide |
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